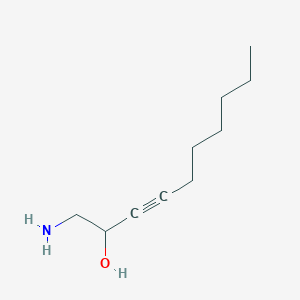

1-Aminodec-3-YN-2-OL

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

609356-81-2 |

|---|---|

Molekularformel |

C10H19NO |

Molekulargewicht |

169.26 g/mol |

IUPAC-Name |

1-aminodec-3-yn-2-ol |

InChI |

InChI=1S/C10H19NO/c1-2-3-4-5-6-7-8-10(12)9-11/h10,12H,2-6,9,11H2,1H3 |

InChI-Schlüssel |

OXAGYCFGBCAEED-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCC#CC(CN)O |

Herkunft des Produkts |

United States |

Strategic Synthetic Methodologies for 1 Aminodec 3 Yn 2 Ol and Its Structural Congeners

Retrosynthetic Analysis of the 1-Aminodec-3-YN-2-OL Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis focuses on the disconnection of the key carbon-heteroatom bonds and the introduction of the characteristic alkyne functionality.

Disconnection Strategies for the Carbon-Nitrogen Bond

A primary retrosynthetic disconnection involves the C-N bond at the C1 position. This leads to two main synthetic precursors: a 1-halo-dec-3-yn-2-ol and an amine. This approach relies on a nucleophilic substitution reaction where the amine displaces a halide or other suitable leaving group. The success of this strategy is contingent on the chemoselectivity of the reaction, avoiding competing reactions at the hydroxyl group.

Another powerful strategy for forming the C-N bond is through the reduction of an azide (B81097). In this retrosynthetic path, the this compound is traced back to a 1-azidodec-3-yn-2-ol intermediate. This azide can be introduced by the ring-opening of a corresponding epoxide with an azide nucleophile, a well-established and often highly regioselective transformation.

A third disconnection approach involves the reductive amination of a corresponding α-hydroxy ketone. This strategy would start from 1-hydroxydec-3-yn-2-one, which upon reaction with an amine source in the presence of a reducing agent, would furnish the target amino alcohol.

Disconnection Strategies for the Carbon-Oxygen Bond

Alternatively, the retrosynthetic analysis can commence with the disconnection of the C-O bond at the C2 position. This leads to a propargylamine (B41283) precursor and an electrophilic oxygen source. A common synthetic equivalent for this disconnection is the epoxidation of a corresponding N-protected 1-aminodec-3-ene, followed by nucleophilic ring-opening. However, controlling the regioselectivity of the epoxide opening can be a challenge.

A more direct approach involves the asymmetric reduction of a corresponding α-amino ketone, 1-aminodec-3-yn-2-one. A variety of chiral reducing agents can be employed to achieve high enantioselectivity in the formation of the secondary alcohol.

Strategies for Alkyne Moiety Introduction

The introduction of the alkyne moiety is a critical step in the synthesis of this compound. A highly effective and convergent strategy involves the nucleophilic addition of a metalated terminal alkyne to an α-amino aldehyde. wikipedia.org This is arguably one of the most common and powerful methods for constructing the propargyl alcohol core. mdpi.comorganic-chemistry.org Specifically, a heptynyl nucleophile, such as heptynyl lithium or a heptynyl zinc reagent, can be added to a protected 2-aminoacetaldehyde. The use of chiral ligands or auxiliaries in this step can directly lead to enantiomerically enriched products. wikipedia.orgnih.gov

Another strategy involves starting with a propargyl-containing building block. For instance, propargyl bromide can be used in a variety of coupling reactions to introduce the alkyne functionality early in the synthetic sequence.

Synthesis of the Aminoynol Core: General Approaches

The construction of the core aminoynol structure can be achieved through either convergent or linear synthetic strategies, each with its own advantages and disadvantages.

Convergent Synthesis Approaches

A prime example of a convergent approach for this compound is the reaction between a protected amino aldehyde and a metalated alkyne. wikipedia.org For instance, N-protected aminoacetaldehyde can be reacted with a pre-formed heptynyl zinc reagent in the presence of a chiral amino alcohol ligand to afford the desired propargylamino alcohol with high enantioselectivity. wikipedia.orgnih.gov This method is highly modular, allowing for the variation of both the amine and alkyne components.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Product | Key Features |

| N-Boc-2-aminoacetaldehyde | Heptynylzinc chloride | (+)-N-Methylephedrine | N-Boc-1-aminodec-3-yn-2-ol | High enantioselectivity, mild reaction conditions. wikipedia.org |

| N-Cbz-2-aminoacetaldehyde | 1-Heptyne/n-BuLi | Chiral Zinc-amino alcohol complex | N-Cbz-1-aminodec-3-yn-2-ol | In-situ generation of the nucleophile. nih.gov |

Another convergent strategy involves the ring-opening of a chiral N-protected aziridine-2-carbaldehyde with an alkynyl nucleophile. This approach allows for the stereocontrolled introduction of both the amino and hydroxyl functionalities.

Linear Synthesis Strategies

A plausible linear synthesis of this compound could commence with a protected amino acid, such as N-Boc-serine. The carboxylic acid can be reduced to the corresponding aldehyde, which is then subjected to a Corey-Fuchs or Seyferth-Gilbert homologation to install the terminal alkyne. Subsequent alkylation of the terminal alkyne with a suitable pentyl halide would furnish the dec-3-yn backbone. Finally, deprotection of the amine would yield the target molecule.

An alternative linear route could start from a commercially available propargyl alcohol derivative. The alcohol could be oxidized to the corresponding aldehyde, followed by the addition of a heptyl Grignard or organolithium reagent to form the dec-3-yn-2-ol backbone. Subsequent functional group manipulation, such as conversion of a suitable precursor to the amine, would complete the synthesis.

| Starting Material | Key Transformations | Intermediate(s) | Final Product |

| N-Boc-Serine | Reduction, Alkyne formation, Alkylation, Deprotection | N-Boc-2-amino-3-hydroxypropanal, N-Boc-1-amino-2-hydroxybut-3-yne | This compound |

| Propargyl alcohol | Oxidation, Grignard addition, Amination sequence | Propargyl aldehyde, Dec-3-yn-2-ol | This compound |

Direct Carbon-Carbon Bond Formation Methodologies

The creation of the carbon backbone of this compound and its analogs often relies on the direct formation of carbon-carbon bonds. Two primary approaches, the addition of alkynes to carbonyl compounds and coupling reactions to form alkynol precursors, are central to these synthetic strategies.

Alkyne Addition to Carbonyl Compounds in Aminoynol Synthesis

The addition of a terminal alkyne to a carbonyl group is a fundamental and powerful method for constructing α-alkynyl alcohols, which are key intermediates in the synthesis of this compound. wikipedia.org This reaction, often referred to as alkynylation, involves the nucleophilic attack of a metal acetylide on an aldehyde or ketone. wikipedia.org The process creates a new stereocenter at the alcohol-bearing carbon, making asymmetric synthesis a significant area of research. illinois.edu

Various metal acetylides can be employed, with lithium and Grignard reagents being common choices. wikipedia.org For instance, deprotonation of a terminal alkyne with a strong base like n-butyllithium generates a lithium acetylide, which readily adds to a carbonyl compound. wikipedia.org The use of chiral ligands or auxiliaries can induce enantioselectivity in this addition, providing access to optically active propargylic alcohols, which are crucial for the synthesis of specific stereoisomers of target molecules. illinois.edu

Key Features of Alkyne Addition:

Versatility: Applicable to a wide range of aldehydes and ketones. illinois.edu

C-C Bond Formation: Directly constructs the carbon skeleton.

Stereocontrol: Asymmetric variants allow for the synthesis of chiral propargylic alcohols. illinois.edu

Coupling Reactions for Alkynol Precursors

Coupling reactions provide an alternative and powerful route to the alkynol precursors required for the synthesis of this compound. These methods are particularly useful for creating more complex alkynes that may be difficult to handle or prepare directly for addition reactions. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a prominent example. thieme-connect.de While not directly forming the alcohol, it allows for the construction of a functionalized alkyne that can then undergo hydration or other transformations. rsc.org

Another relevant strategy involves the coupling of carbonyl compounds with alkynylating agents. For example, the reaction of an aldehyde with an in-situ generated diazomethylphosphonate (Bestmann-Ohira reagent) can yield a terminal alkyne. organic-chemistry.org This one-carbon homologation is a valuable tool for converting readily available aldehydes into the necessary alkyne fragments. researchgate.net

Examples of Coupling Strategies:

Sonogashira Coupling: For the synthesis of aryl- or vinyl-substituted alkynes.

Bestmann-Ohira Reaction: For the conversion of aldehydes to terminal alkynes. organic-chemistry.org

Amination Strategies for this compound Construction

The introduction of the amino group is a critical step in the synthesis of this compound. Various amination strategies can be employed, each with its own advantages and substrate scope.

Hydroamination Reactions

Hydroamination involves the addition of an N-H bond of an amine across a carbon-carbon multiple bond, such as in an alkyne or alkene. libretexts.orgwikipedia.org This atom-economical process can be catalyzed by a range of metals, including early and late transition metals, as well as lanthanides. libretexts.orgnih.gov The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key consideration and can often be controlled by the choice of catalyst. libretexts.org For the synthesis of this compound, intramolecular hydroamination of a suitable aminoalkyne precursor could be a viable strategy to form a cyclic intermediate, which could then be opened to yield the desired product.

Electrophilic Amination Techniques

Electrophilic amination offers an alternative to the more common nucleophilic amination methods. wikipedia.org In this approach, a carbanion or other nucleophilic carbon species reacts with an electrophilic nitrogen source. wikipedia.org Reagents such as chloramines, hydroxylamine (B1172632) derivatives, and oxaziridines can serve as electrophilic aminating agents. wikipedia.org For the synthesis of α-amino acids and their derivatives, the α-amination of carbonyl compounds is a particularly powerful application of this methodology. nih.gov This can be achieved by generating an enolate from a ketone or ester, which then reacts with an electrophilic amine source. nih.gov

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. youtube.comwikipedia.orglibretexts.orglibretexts.orgmasterorganicchemistry.com The reaction proceeds through the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.comlibretexts.org A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting carbonyl compound. libretexts.orgmasterorganicchemistry.com This one-pot procedure is highly efficient for producing primary, secondary, and tertiary amines. youtube.comlibretexts.org In the context of this compound synthesis, a precursor containing a ketone or aldehyde functionality could be subjected to reductive amination to install the amino group.

Comparison of Amination Strategies:

Oxidative Amination Protocols

Oxidative amination of alkynes presents a direct route to ynamides and other nitrogen-containing alkyne derivatives, which can be precursors to aminoynols. These methods often involve the use of a metal catalyst and an external oxidant to facilitate the coupling of an amine and an alkyne.

Recent advancements have focused on developing environmentally benign and sustainable protocols. For instance, a catalyst system using titanium oxide encapsulated cuprous iodide nanoparticles (CuI@TiO2) has been successfully employed for the aerobic oxidative amidation of alkynes. rsc.org This method proceeds under solvent-free and aerobic conditions, offering moderate to high yields of α-ketoarylamides from a variety of alkynes and amines with no generation of toxic by-products. rsc.orgrsc.org The catalyst demonstrates good recyclability for up to five cycles. rsc.orgrsc.org The reaction mechanism is thought to involve the formation of a copper-acetylide intermediate, which then undergoes oxidative addition with the amine.

Ruthenium catalysts, such as CpRuCl(PPh3)2, have also been shown to catalyze the oxidative amidation of terminal alkynes with primary and secondary amines in the presence of an N-oxide oxidant. cdmf.org.br These reactions can be performed in both chlorinated solvents and aqueous media, highlighting their potential application in peptide chemistry. cdmf.org.br Mechanistic studies suggest the involvement of vinylidene cations that are oxidized to Ru(η2-CO)-ketenes, followed by nucleophilic attack of the amine. cdmf.org.br

Another approach involves the use of organic azides as the nitrogen source in a titanium-catalyzed formal [2+2+1] pyrrole (B145914) synthesis, which represents a form of oxidative multicomponent alkyne amination. nih.gov This method provides access to N-alkyl functionalized products, which complements other methods that are often limited to N-aryl products. nih.gov

| Catalyst System | Oxidant | Amine Source | Key Features |

| CuI@TiO2 | Aerobic O2 | Primary/Secondary Amines | Solvent-free, recyclable catalyst, environmentally benign. rsc.orgrsc.org |

| CpRuCl(PPh3)2 | 4-picoline N-oxide | Primary/Secondary Amines | Tolerates aqueous media, applicable to peptide chemistry. cdmf.org.br |

| Ti(II)/Ti(IV) Redox | Organic Azides | Organic Azides | Access to N-alkyl products, formal [2+2+1] cycloaddition. nih.gov |

Hydroxylation Methodologies for Alkyne-Containing Amines

The introduction of a hydroxyl group into an alkyne-containing amine is a critical step in the synthesis of aminoynols like this compound. This can be achieved through various hydroxylation strategies, with a significant focus on controlling the stereochemistry of the newly formed chiral center.

Asymmetric hydroxylation allows for the enantioselective synthesis of chiral alcohols. While direct asymmetric hydroxylation of an alkyne-containing amine is not extensively documented, related transformations provide insight into potential strategies. For instance, the asymmetric hydroximation of alkynes using a rhodium catalyst and a synergistic Brønsted acid co-catalyst has been developed to produce chiral isoxazolines with high enantioselectivity. chinesechemsoc.orgchinesechemsoc.org This reaction proceeds via an O-addition pathway and has been applied to the synthesis of several biologically active molecules. chinesechemsoc.orgchinesechemsoc.org The proposed mechanism involves the formation of a rhodium-hydride species that reacts with the alkyne to form an allene (B1206475) intermediate, which then undergoes cyclization. chinesechemsoc.org

Another relevant strategy is the asymmetric α-hydroxylation of carbonyl compounds, which can be precursors to the desired aminoynols. The use of chiral catalysts in conjunction with an oxygen source allows for the enantioselective installation of a hydroxyl group adjacent to a carbonyl.

When the alkyne-containing amine already possesses a chiral center, diastereoselective hydroxylation can be employed to control the stereochemistry of the new hydroxyl group relative to the existing stereocenter. The inherent stereochemistry of the starting material can direct the approach of the hydroxylating agent.

One approach involves the use of substrate-controlled diastereoselective reactions. For example, the reduction of a propargyl ketone bearing a chiral amine auxiliary with a stereoselective reducing agent can lead to the desired diastereomer of the aminoynol. The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity.

Furthermore, catalyst-controlled diastereoselective methods can be employed. Chiral ligands on a metal catalyst can create a chiral environment that favors the formation of one diastereomer over the other, even in cases where substrate control is weak.

Cascade and Multicomponent Reactions in this compound Synthesis

Cascade and multicomponent reactions (MCRs) offer a highly efficient approach to the synthesis of complex molecules like this compound by combining multiple reaction steps into a single operation without isolating intermediates. organic-chemistry.orgub.edu This strategy aligns with the principles of pot economy, saving time, resources, and minimizing waste. ub.edu

A palladium-catalyzed three-component cascade reaction involving an allene, an aryl iodide, and an amine has been developed for the synthesis of substituted (Z)-2-butene-1,4-diamines. whiterose.ac.uk This reaction proceeds with high regio- and stereoselectivity. whiterose.ac.uk By adapting this methodology, a similar cascade involving an alkyne, an oxygen-containing component, and an amine could potentially lead to the synthesis of aminoynols. The proposed mechanism involves the formation of a π-allyl palladium intermediate that is then attacked by the nucleophilic amine. whiterose.ac.uk

Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are powerful tools for generating molecular diversity and have been used to create peptidomimetic compounds. organic-chemistry.orgnih.gov The Ugi reaction, involving an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, could be adapted for the synthesis of this compound precursors by carefully selecting the appropriate building blocks.

| Reaction Type | Components | Key Features |

| Palladium-Catalyzed Cascade | Allene, Aryl Iodide, Amine | High regio- and stereoselectivity for diamine synthesis. whiterose.ac.uk |

| Ugi Reaction | Ketone/Aldehyde, Amine, Carboxylic Acid, Isocyanide | High atom economy, access to complex α-acylamino amides. organic-chemistry.org |

| Ti-catalyzed [2+2+1] | Alkyne, Azide | Formal cycloaddition for pyrrole synthesis. nih.gov |

Chemo- and Regioselective Considerations in Aminoynol Synthesis

The synthesis of this compound requires careful control of chemo- and regioselectivity, especially when multiple functional groups are present in the starting materials or intermediates.

Chemoselectivity refers to the preferential reaction of one functional group over another. For instance, in a molecule containing both an amine and a hydroxyl group, a reaction might be designed to selectively acylate the amine while leaving the hydroxyl group untouched. The computer-assisted design of sulfonyl acrylate (B77674) reagents has enabled the modification of a single lysine (B10760008) residue on native protein sequences, demonstrating high chemoselectivity even in the presence of other nucleophilic residues like cysteine. nih.gov

Regioselectivity concerns the site at which a reaction occurs. In the context of aminoynol synthesis, this could involve the selective addition of a nucleophile to either the C2 or C3 position of the ynone precursor. A dual photoredox/copper-catalyzed radical carbocyanation of 2-azadienes has been reported to proceed with high regioselectivity (>95:5) to produce α-amino nitriles. nih.gov Similarly, the hydroamination of allenes catalyzed by a rhodium(I)/Josiphos system exhibits exclusive branched selectivity, leading to α-chiral allylic amines. nih.gov

The choice of catalyst, solvent, and reaction conditions plays a pivotal role in dictating both chemo- and regioselectivity. mdpi.com For example, in the reaction of non-catalytic [3+2]-annulation, the reaction conditions were found to significantly affect the chemo- and regioselectivity of the process. mdpi.com

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact and enhance sustainability. rroij.com The synthesis of this compound can be made greener by adhering to the twelve principles of green chemistry. rroij.comacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Multicomponent reactions are inherently atom-economical. researchgate.net

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, reducing waste. rsc.orgacs.org The use of recyclable catalysts like CuI@TiO2 nanoparticles is a prime example. rsc.orgrsc.org

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. acs.org The development of reactions that proceed under mild conditions, such as the enzymatic synthesis of ampicillin (B1664943) which occurs in water at just above room temperature, exemplifies this principle. acs.org

Use of Renewable Feedstocks: Whenever practicable, raw materials and feedstocks should be renewable rather than depleting. While not directly addressed in the provided context for this compound, sourcing starting materials from bio-based feedstocks would be a key green consideration.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. acs.org The development of chemo- and regioselective methods that obviate the need for protecting groups is a significant step towards greener synthesis. nih.govacs.org

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.

Solvent-Free Reaction Conditions

The elimination of volatile organic solvents is a primary goal in green chemistry, as it reduces waste, minimizes environmental impact, and often simplifies purification processes. eurekaselect.com For the synthesis of propargylamines and their derivatives, which are structural analogues of this compound, solvent-free approaches, particularly the A³ coupling reaction, have been extensively developed. rsc.org

The A³ coupling is a powerful one-pot, three-component reaction involving an aldehyde, an amine, and a terminal alkyne to produce a propargylamine. acs.orgresearchgate.net This methodology has been adapted to various solvent-free conditions, often enhanced by catalysts or alternative energy sources like microwave irradiation. benthamdirect.com

Several catalytic systems have proven effective under solvent-free conditions:

Copper Catalysis: Copper and its salts are widely used due to their low cost and high reactivity. acs.org For instance, a heterogeneous catalyst of copper oxide supported on ferric oxide (CuO/Fe₂O₃) has been used for the decarboxylative A³ coupling under neat (solvent-free) conditions at 110 °C. rsc.org Similarly, a polymer-supported copper(II)-bipyridine complex has been shown to be highly efficient for A³ and related KA² couplings without a solvent. acs.org

Zinc Catalysis: Zinc oxide (ZnO) has been utilized as a reusable and environmentally friendly catalyst for the direct addition of terminal alkynes to aldehydes under solvent-free conditions to generate propargylic alcohols. researchgate.netscispace.com

Silver Catalysis: Silver-based catalysts, such as those supported on fibroin, have also been employed for A³ couplings at 80 °C in the absence of a solvent, with the catalyst being recyclable for multiple runs. rsc.org

Metal-Free Conditions: In some cases, the reaction can proceed without a metal catalyst. Hydroxylated propargylamines have been synthesized through a decarboxylative A³ coupling of ortho-hydroxy benzaldehydes, secondary amines, and alkynoic acids under solvent- and metal-free conditions. rsc.orgacs.org

Microwave assistance has also emerged as a significant enhancement for these reactions, often leading to rapid product formation and high yields in the absence of a solvent. benthamdirect.com The combination of solvent-free conditions with efficient catalysis represents a significant step towards sustainable chemical manufacturing.

Table 1: Examples of Solvent-Free Catalytic Systems for A³ Coupling Reactions

Catalyst Reaction Type Temperature (°C) Key Features Reference CuO/Fe₂O₃ Decarboxylative A³ Coupling 110 Heterogeneous, neat conditions researchgate.net ZnO Alkynylation of Aldehydes Room Temp - 60 Reusable, solvent- and base-free [12, 14] CNT–Fe₃O₄–fibroin–Ag A³ Coupling 80 Recyclable nanocatalyst researchgate.net None (Metal-Free) Decarboxylative A³ Coupling Not specified Waste-free, for hydroxylated propargylamines [3, 5] Polymer-Supported Cu(II) A³ and KA² Coupling Not specified Highly efficient, low catalyst loading researchgate.net

Atom Economy and Efficiency Metrics

A key principle of green chemistry is the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. pnas.org Atom economy is a fundamental metric for evaluating this efficiency.

Multicomponent reactions (MCRs), such as the A³ coupling, are inherently atom-economical. acsgcipr.org They construct complex molecules from three or more reactants in a single step, where most of the atoms from the starting materials are retained in the product. acsgcipr.org In a typical A³ coupling, the only byproduct is a single molecule of water, leading to a very high theoretical atom economy.

The efficiency of a synthesis can also be assessed using the Environmental Factor (E-factor), which measures the mass ratio of waste to the desired product. A lower E-factor signifies a greener process. Research on the solvent-free A³ coupling for propargylamine synthesis has demonstrated excellent efficiency, with reported E-factors of ≥ 0.38 for gram-scale syntheses, indicating very low waste generation. acs.orgresearchgate.net

The advantages of MCRs in terms of efficiency include:

Waste Reduction: By their convergent nature, MCRs reduce the waste generated by minimizing the number of synthetic steps and the formation of side-products. acsgcipr.org

Benign Byproducts: The byproducts are often simple and non-hazardous molecules like water or alcohols. acsgcipr.org

Simplified Purification: Work-up is often straightforward, sometimes involving simple precipitation, which avoids resource-intensive purification methods. acsgcipr.org

The ruthenium-catalyzed redox isomerization of aminopropargyl alcohols to form nitrogen heterocycles is another example of an atom-economical process that provides access to valuable molecular structures from simple linear precursors in a single step. nih.gov These strategic approaches, which prioritize high atom economy and minimal waste, are crucial for the development of sustainable synthetic routes to complex molecules like this compound and its congeners.

Table 2: Conceptual Atom Economy Calculation for a Representative A³ Coupling

Component Generic Reactants Example Reactants Formula Molar Mass (g/mol) Aldehyde R¹CHO Benzaldehyde C₇H₆O 106.12 Amine R²R³NH Piperidine (B6355638) C₅H₁₁N 85.15 Alkyne HC≡CR⁴ Phenylacetylene C₈H₆ 102.14 Total Mass of Reactants 293.41 Product R²R³N-CH(R¹)-C≡CR⁴ 1-(1,3-Diphenylprop-2-yn-1-yl)piperidine C₂₀H₂₁N 275.39 Byproduct H₂O Water H₂O 18.02 Atom Economy (%) (Mass of Product / Total Mass of Reactants) * 100 93.86%

Stereochemical Control and Chiral Purity in the Synthesis of 1 Aminodec 3 Yn 2 Ol

Inherent Chirality of 1-Aminodec-3-YN-2-OL: Enantiomeric and Diastereomeric Considerations

This compound possesses two chiral centers, at the C2 (bearing the hydroxyl group) and the carbon atom of the amino group. The presence of 'n' chiral centers in a molecule can lead to a maximum of 2n stereoisomers. libretexts.org In this case, with two chiral centers, there are four possible stereoisomers of this compound.

These stereoisomers exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, much like a person's left and right hands. wikipedia.orgkhanacademy.org The other relationship between the stereoisomers is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. libretexts.org They have different physical properties and can be separated by conventional laboratory techniques such as chromatography or crystallization.

The specific spatial arrangement, or configuration, at each chiral center is designated as either R (from the Latin rectus, for right) or S (from the Latin sinister, for left). Therefore, the four stereoisomers of this compound can be identified as (2R, NR), (2S, NS), (2R, NS), and (2S, NR). The (2R, NR) and (2S, NS) isomers are one enantiomeric pair, while the (2R, NS) and (2S, NR) isomers constitute the other. The relationship between, for example, the (2R, NR) and (2R, NS) isomers is diastereomeric.

Asymmetric Synthesis Strategies for Enantiopure this compound

Achieving a specific, single stereoisomer (enantiopure compound) is a significant goal in modern organic synthesis, often necessitated by the different biological activities of each isomer. wikipedia.orguwindsor.ca Asymmetric synthesis refers to a chemical reaction that preferentially produces one enantiomer or diastereomer over others. uwindsor.ca Several powerful strategies have been developed to synthesize enantiopure propargylamines and related amino alcohols, which are applicable to the synthesis of this compound.

Chiral Catalyst Development and Application

The use of chiral catalysts is a cornerstone of asymmetric synthesis. nih.govberkeley.edu These catalysts, used in small amounts, can direct a reaction to form predominantly one stereoisomer, often with high efficiency and enantioselectivity.

A key component of many chiral catalysts is the chiral ligand, which binds to a metal center to create a chiral environment that influences the stereochemical outcome of the reaction. organic-chemistry.org The design of new and effective chiral ligands is an active area of research. organic-chemistry.org For the synthesis of propargylamines, various chiral ligands have been developed. For instance, the i-Pr-pybox-diPh ligand, when complexed with copper(I), has been shown to be highly effective in the enantioselective three-component synthesis of propargylamines from aldehydes, amines, and alkynes, achieving up to 99% enantiomeric excess (ee). organic-chemistry.org Another example is the (R)-quinap ligand used with copper(I) bromide, which also provides good yields and enantioselectivities in similar reactions. organic-chemistry.org The development of imidazole-based biaryl P,N-ligands has also shown exceptional performance in enantioselective A3-coupling reactions to produce chiral propargylamines. organic-chemistry.org

Organocatalysis utilizes small organic molecules as catalysts, avoiding the use of metals. nih.govrsc.org This approach has gained significant traction as a "third pillar" of asymmetric catalysis. nih.gov In the context of synthesizing chiral molecules, organocatalysts can be highly effective. For example, quinine-derived chiral bases have been used as catalysts in the asymmetric biomimetic transamination of α-keto esters, yielding β-branched α-amino esters with high enantiomeric excesses (87–95% ee). rsc.org While not directly synthesizing this compound, this demonstrates the potential of organocatalysis in creating chiral amino compounds. Another organocatalytic approach involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for the synthesis of 1,2,3-triazoles, showcasing the versatility of organic bases in promoting complex reactions. nih.gov

Transition metals like copper (Cu), rhodium (Rh), and palladium (Pd) are widely used in catalysis due to their versatile reactivity. berkeley.edu Copper, in particular, is a popular choice for the synthesis of propargylamines. organic-chemistry.orgrsc.org Copper(I)-catalyzed reactions, often in combination with chiral ligands like pybox or quinap, facilitate the asymmetric addition of alkynes to imines, a key step in forming the propargylamine (B41283) structure. organic-chemistry.orgorganic-chemistry.org These reactions, known as A3 (aldehyde-alkyne-amine) or KA2 (ketone-alkyne-amine) coupling reactions, can be highly enantioselective. organic-chemistry.orgrsc.org For instance, the Cu(OTf)2/Ph-Pybox system has been used for the solvent-free synthesis of chiral propargylamines. rsc.org Copper-catalyzed reductive coupling has also been employed for the enantioselective aminoallylation of ketones to produce chiral 1,2-aminoalcohols. acs.org

The following table summarizes selected transition metal-catalyzed methods for the synthesis of chiral propargylamines and related amino alcohols:

| Catalyst System | Ligand | Reaction Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Cu(I) complex | i-Pr-pybox-diPh | Three-component synthesis | Propargylamines | Up to 99% | organic-chemistry.org |

| CuBr | (R)-quinap | Three-component synthesis | Propargylamines | Good | organic-chemistry.org |

| Cu(OTf)2 | Ph-Pybox | Three-component synthesis | Propargylamines | Good | rsc.org |

| Cu-catalyst | Chiral ligand | Reductive coupling | 1,2-Aminoalcohols | High | acs.org |

Chiral Auxiliary-Mediated Synthesis

Another powerful strategy for asymmetric synthesis involves the use of a chiral auxiliary. nih.govresearchgate.net A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then removed. researchgate.net This approach has been widely used for the synthesis of optically active amino acids and other chiral compounds. researchgate.nettcichemicals.com

For example, (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide has been used as a chiral auxiliary in the synthesis of optically active amino acids via the formation of a nickel complex. tcichemicals.com Camphor lactam has also been employed as a chiral auxiliary in asymmetric alkylation reactions to install stereogenic centers with high diastereoselectivity (>95:5). nih.gov In the synthesis of chiral amines, sulfinimines (N-sulfinyl imines) derived from chiral sulfinamides serve as excellent chiral auxiliaries, directing the nucleophilic addition to the C=N double bond. scholaris.ca The application of these principles can be extended to the synthesis of this compound, where a chiral auxiliary attached to the amine or another part of the molecule could control the stereochemistry during the key bond-forming steps.

Chiral Pool Approaches to Aminoynol Frameworks

Chiral pool synthesis represents a powerful strategy that utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach circumvents the need for creating chirality from scratch, often leading to more efficient and economical synthetic routes. wikipedia.org Common sources for the chiral pool include amino acids, sugars, and terpenes, which provide a diverse array of stereochemically defined carbon skeletons. wikipedia.orgresearchgate.net

The core principle of chiral pool synthesis is the incorporation of a pre-existing stereocenter from a natural product into the target molecule. uvic.ca This inherent chirality then directs the stereochemical outcome of subsequent reactions, a phenomenon known as chiral induction. uvic.ca For the synthesis of aminoynol frameworks like this compound, a suitable chiral precursor, for instance an amino acid, can be chemically modified through a series of reactions. The original stereochemistry of the starting material is preserved throughout the synthetic sequence, ultimately yielding the desired enantiomerically pure aminoynol. wikipedia.org This method is particularly advantageous when the target molecule's structure bears a resemblance to an accessible natural product. wikipedia.org

Biocatalytic Transformations for Stereocontrol

Biocatalysis has emerged as a highly effective and environmentally benign tool for achieving exquisite stereocontrol in chemical synthesis. nih.gov Enzymes, as natural catalysts, operate with remarkable selectivity, often outperforming traditional chemical catalysts in their ability to distinguish between enantiomers or prochiral faces of a substrate. nih.gov For the synthesis of chiral molecules like this compound, enzymes such as lipases, proteases, and dehydrogenases can be employed to create the desired stereocenters with high enantiomeric excess. nih.gov

One common biocatalytic strategy is the enzymatic kinetic resolution of a racemic mixture. In this process, an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other enantiomer unreacted and thus enriched. nih.gov For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic aminoynol, allowing for the separation of the acylated product from the unreacted enantiomer. mdpi.com Another powerful approach is the use of enzymes to catalyze stereoselective carbon-carbon bond-forming reactions, which can establish the core framework of the target molecule with the correct stereochemistry from the outset. chemrxiv.orgnih.gov The mild reaction conditions, high selectivity, and reduced environmental impact make biocatalysis an increasingly attractive method for the synthesis of enantiomerically pure compounds. nih.gov

Table 1: Examples of Biocatalytic Approaches for Chiral Synthesis

| Enzyme Type | Reaction Type | Application in Chiral Synthesis | Reference |

| Lipase | Kinetic Resolution (Acylation) | Selective acylation of one enantiomer of a racemic alcohol or amine. | mdpi.com |

| Dehydrogenase | Asymmetric Reduction | Stereoselective reduction of a prochiral ketone to a chiral alcohol. | nih.gov |

| Transaminase | Asymmetric Amination | Conversion of a ketone to a chiral amine. | nih.gov |

| Aldolase | Carbon-Carbon Bond Formation | Stereoselective formation of a new C-C bond to create chiral centers. | chemrxiv.org |

Diastereoselective Synthetic Pathways to this compound

Diastereoselective synthesis aims to control the formation of multiple stereocenters in a molecule relative to each other. nih.gov When synthesizing a compound with two or more chiral centers, such as certain isomers of this compound, controlling the relative stereochemistry is crucial. These pathways often rely on the influence of an existing chiral center within the molecule to direct the stereochemical outcome of a new stereocenter being formed. uvic.ca

A variety of methods can be employed to achieve diastereoselectivity. nih.gov For instance, substrate-controlled diastereoselection utilizes the inherent stereochemistry of the starting material to guide the approach of a reagent. uvic.ca Reagent-controlled diastereoselection, on the other hand, employs a chiral reagent to favor the formation of one diastereomer over another. Catalytic diastereoselective reactions are also highly valuable, where a chiral catalyst creates a chiral environment that directs the reaction pathway. rsc.org For the synthesis of this compound, a diastereoselective approach might involve the addition of a nucleophile to a chiral aldehyde or ketone, where the existing stereocenter dictates the facial selectivity of the attack, leading to a preponderance of one diastereomer. nih.gov

Kinetic Resolution Techniques for this compound Enantiomers

Kinetic resolution is a widely used method for separating a racemic mixture of enantiomers. wikipedia.org This technique relies on the differential rates of reaction of the two enantiomers with a chiral catalyst or reagent. wikipedia.org One enantiomer reacts faster than the other, leading to an enrichment of the slower-reacting enantiomer in the starting material and the formation of a product derived from the faster-reacting enantiomer. wikipedia.org

A key feature of kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%. princeton.edu The efficiency of a kinetic resolution is often described by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A high selectivity factor is desirable for achieving high enantiomeric excess (ee) of the unreacted starting material. princeton.edu Various chemical and enzymatic methods can be employed for the kinetic resolution of aminoynols. For example, chiral catalysts can be used to effect enantioselective acylation, oxidation, or other transformations. researchgate.netrsc.org Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is continuously racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. princeton.edu

Analytical Methodologies for Chiral Purity Assessment

Ensuring the enantiomeric purity of a chiral compound is paramount, particularly in fields like pharmaceuticals where different enantiomers can have vastly different biological effects. Several analytical techniques are employed to determine the enantiomeric excess (ee) of a sample.

Chiral Chromatography (HPLC, GC)

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These differing interactions lead to different retention times, allowing for their separation.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and widely used method for analyzing a broad range of chiral compounds, including amino alcohols. sigmaaldrich.com The separation is achieved by passing the analyte through a column packed with a chiral stationary phase. sigmaaldrich.com Common CSPs are based on polysaccharides, proteins, or macrocyclic glycopeptides like teicoplanin. sigmaaldrich.com The choice of mobile phase and CSP is critical for achieving optimal separation. sigmaaldrich.com In some cases, derivatization of the analyte with a chiral derivatizing agent can form diastereomers that are separable on a standard achiral column. researchgate.net

Chiral Gas Chromatography (GC): Chiral GC is particularly suitable for the analysis of volatile and thermally stable chiral compounds. restek.comgcms.cz Similar to HPLC, it employs a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. gcms.cz The enantiomers of the analyte interact differently with the CSP, resulting in different elution times and allowing for their quantification. restek.com

Table 2: Comparison of Chiral Chromatography Techniques

| Technique | Principle | Advantages | Common Analytes | Reference |

| Chiral HPLC | Diastereomeric interactions with a chiral stationary phase in the liquid phase. | Wide applicability, various stationary phases available, room temperature operation. | Amino acids, pharmaceuticals, polar compounds. | sigmaaldrich.com |

| Chiral GC | Diastereomeric interactions with a chiral stationary phase in the gas phase. | High resolution, sensitive detectors. | Volatile compounds, terpenes, small alcohols. | restek.comgcms.cz |

Chiral NMR Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for determining enantiomeric purity. In a standard achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral auxiliary, the enantiomers can be distinguished.

This is achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). A CSA forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum. researchgate.net A CDA, on the other hand, reacts with the enantiomers to form stable diastereomers, which will inherently have different NMR spectra. Another approach involves the use of chiral shift reagents, typically lanthanide complexes, which can also induce chemical shift differences between enantiomers. researchgate.net These techniques allow for the direct integration of the signals corresponding to each enantiomer, providing a quantitative measure of the enantiomeric excess. researchgate.net

Elucidation of Molecular Structure and Reaction Mechanisms for 1 Aminodec 3 Yn 2 Ol Using Advanced Analytical Techniques

Spectroscopic Characterization Methodologies

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is an indispensable tool in chemical analysis. slideshare.net For the structural elucidation of 1-Aminodec-3-YN-2-OL, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly powerful, each providing unique and complementary information about the molecule's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, to generate detailed information about the chemical environment of each atom within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their electronic environments, and the connectivity between adjacent protons. In the case of this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the amino group, the hydroxyl group, the aliphatic chain, and the protons near the alkyne and alcohol functionalities.

The chemical shift (δ), reported in parts per million (ppm), of a proton signal is indicative of its electronic environment. For this compound, the protons on the carbon adjacent to the nitrogen (C1) would be expected to be deshielded and appear at a chemical shift of approximately 2.3-3.0 ppm. libretexts.org The proton on the carbon bearing the hydroxyl group (C2) would also be deshielded, with a typical chemical shift in the range of 3.5-4.5 ppm. The protons of the amino (-NH₂) and hydroxyl (-OH) groups themselves often appear as broad signals due to hydrogen bonding and chemical exchange. libretexts.orgopenstax.org Their chemical shifts can vary over a wide range, but their presence can be confirmed by a "D₂O shake," where the addition of deuterium oxide to the NMR sample results in the disappearance of these signals. libretexts.orglibretexts.org

The following table outlines the predicted ¹H NMR chemical shifts for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H on C1 (-CH₂NH₂) | ~ 2.8 | Doublet |

| H on C2 (-CH(OH)-) | ~ 4.2 | Multiplet |

| H on C5-C9 (-(CH₂)₅-) | ~ 1.2 - 1.6 | Multiplet |

| H on C10 (-CH₃) | ~ 0.9 | Triplet |

| -NH₂ | Variable (broad) | Singlet |

| -OH | Variable (broad) | Singlet |

Data is estimated based on typical values for similar functional groups.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. youtube.com Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are characteristic of the type of carbon (e.g., sp³, sp², sp) and its local electronic environment.

For this compound, the carbons of the alkyne group (C3 and C4) would be expected to resonate in the range of 70-90 ppm. oregonstate.edu The carbon attached to the hydroxyl group (C2) would appear in the region of 60-80 ppm, while the carbon bonded to the amino group (C1) would be found in the 40-60 ppm range. libretexts.orgoregonstate.edu The carbons of the decyl chain would have chemical shifts in the typical aliphatic region of 10-40 ppm.

A predicted ¹³C NMR chemical shift table for this compound is provided below:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-CH₂NH₂) | ~ 45 |

| C2 (-CH(OH)-) | ~ 65 |

| C3 (-C≡C-) | ~ 85 |

| C4 (-C≡C-) | ~ 80 |

| C5-C9 (-(CH₂)₅-) | ~ 20 - 35 |

| C10 (-CH₃) | ~ 14 |

Data is estimated based on typical values for similar functional groups.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. youtube.com

COSY (Correlation Spectroscopy) reveals proton-proton couplings, allowing for the identification of adjacent protons. sdsu.edu In this compound, a COSY spectrum would show correlations between the protons on C1 and C2, as well as between the protons along the aliphatic chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comsdsu.edu This technique is invaluable for assigning the proton and carbon signals to specific atoms in the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. slideshare.net

For this compound, the IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH), amino (-NH₂), and alkyne (-C≡C-) functional groups.

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (Alcohol) | Stretching (H-bonded) | 3500 - 3200 (broad, strong) adichemistry.comorgchemboulder.com |

| N-H (Primary Amine) | Stretching | ~3450 and ~3350 (two sharp bands) libretexts.orgopenstax.org |

| C≡C (Alkyne) | Stretching | ~2260 - 2100 (weak to medium) |

| C-O (Alcohol) | Stretching | 1260 - 1050 (strong) adichemistry.comorgchemboulder.com |

| C-N (Amine) | Stretching | ~1250 - 1020 |

| C-H (sp³) | Stretching | ~3000 - 2850 |

Data is based on typical values for the indicated functional groups.

The O-H stretching vibration in alcohols is particularly informative. In a condensed phase (liquid or solid), the hydroxyl groups of this compound would participate in intermolecular hydrogen bonding. This hydrogen bonding causes a broadening of the O-H absorption band, which typically appears in the range of 3500-3200 cm⁻¹. adichemistry.comorgchemboulder.com The broadness of this peak is a key diagnostic feature for the presence of an alcohol. libretexts.orglibretexts.org The exact position and shape of the band can provide insights into the extent and nature of the hydrogen bonding within the sample. In a very dilute solution in a non-polar solvent, a sharper, "free" O-H stretching band might be observed at a higher frequency (around 3600 cm⁻¹). adichemistry.com

Infrared (IR) Spectroscopy for Functional Group Identification

Analysis of N-H Vibrational Modes

The infrared (IR) spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H vibrational modes of its primary amine group. Primary amines (RNH₂) typically show two distinct bands in the region of 3500-3300 cm⁻¹ libretexts.orgorgchemboulder.com. These two bands arise from the asymmetric and symmetric stretching vibrations of the N-H bonds.

Specifically, the asymmetric N-H stretching vibration is anticipated to appear at a higher frequency, generally around 3360-3350 cm⁻¹, while the symmetric N-H stretching vibration is expected at a lower frequency, typically in the 3450-3300 cm⁻¹ range libretexts.orgorgchemboulder.com. The presence of this pair of bands is a strong indicator of the -NH₂ group within the molecule.

In addition to the stretching vibrations, an N-H bending vibration (scissoring) is expected to be observed in the range of 1650-1580 cm⁻¹ orgchemboulder.comwpmucdn.com. A broader absorption band, attributed to N-H wagging, may also be present in the 910-665 cm⁻¹ region orgchemboulder.com. It is important to note that the intensity of N-H stretching bands is generally weaker and the peaks are sharper compared to the O-H stretching bands of alcohols, which can sometimes appear in a similar region orgchemboulder.com.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric N-H Stretch | 3500 - 3300 | Medium |

| Symmetric N-H Stretch | 3450 - 3300 | Medium |

| N-H Bend (Scissoring) | 1650 - 1580 | Medium to Strong |

| N-H Wag | 910 - 665 | Broad, Medium |

Analysis of Alkyne Vibrational Modes

The internal alkyne functionality of this compound is expected to produce a characteristic, though potentially weak, absorption in the infrared spectrum. The carbon-carbon triple bond (C≡C) stretching vibration for internal alkynes typically occurs in the range of 2260-2100 cm⁻¹ libretexts.orglibretexts.orgorgchemboulder.com. The intensity of this absorption is generally weak and can sometimes be absent if the molecule is highly symmetrical, which is not the case for this compound.

Unlike terminal alkynes, which show a strong and sharp ≡C–H stretching band around 3300 cm⁻¹, this band will be absent in the spectrum of this compound as it is an internal alkyne libretexts.orglibretexts.orgorgchemboulder.com. The region where the C≡C stretch appears is often referred to as a "clear window" in the IR spectrum, as few other functional groups absorb in this area, making it a useful diagnostic tool nih.gov.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| C≡C Stretch (Internal Alkyne) | 2260 - 2100 | Weak to Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns wikipedia.org.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places, which allows for the determination of the elemental composition of a molecule nih.govresearchgate.net. For this compound, with a chemical formula of C₁₀H₁₉NO, HRMS would be able to distinguish its exact mass from other molecules with the same nominal mass but different elemental compositions. The high mass accuracy of HRMS provides a high degree of confidence in the identification of the compound nih.gov. Modern HRMS techniques, such as those coupled with liquid chromatography (LC-HRMS), are capable of detecting and identifying impurities even at low levels within a sample nih.gov.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₉NO |

| Nominal Mass | 169 |

| Monoisotopic Mass | 169.1467 |

Fragmentation Pathways of Aminoynol Systems

In mass spectrometry, the molecular ion of this compound would undergo fragmentation, providing valuable structural information. The fragmentation of aminoynol systems is influenced by the presence of both the amino and hydroxyl functional groups.

A common fragmentation pathway for amines is α-cleavage, which involves the breaking of a bond adjacent to the nitrogen atom youtube.comyoutube.com. For this compound, this could involve the cleavage of the C1-C2 bond, leading to the formation of a resonance-stabilized iminium ion. The loss of the largest alkyl group is often preferred in α-cleavage miamioh.edu.

Alcohols also undergo characteristic fragmentation, including α-cleavage adjacent to the oxygen atom and the loss of a water molecule (M-18) youtube.comyoutube.com. The fragmentation of this compound would likely exhibit a combination of these pathways. The presence of the alkyne moiety may also influence the fragmentation, potentially leading to rearrangements.

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 152 | [M - NH₃]⁺ | Loss of ammonia |

| 151 | [M - H₂O]⁺ | Loss of water |

| 140 | [M - C₂H₅]⁺ | Cleavage of the decyl chain |

| 126 | [M - C₃H₇]⁺ | Cleavage of the decyl chain |

| 112 | [M - C₄H₉]⁺ | Cleavage of the decyl chain |

| 98 | [M - C₅H₁₁]⁺ | Cleavage of the decyl chain |

| 84 | [M - C₆H₁₃]⁺ | Cleavage of the decyl chain |

| 70 | [M - C₇H₁₅]⁺ | Cleavage of the decyl chain |

| 44 | [CH₂(NH₂)]⁺ | α-cleavage |

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a powerful technique used to determine the absolute configuration of chiral molecules mtoz-biolabs.com. The technique measures the differential absorption of left and right circularly polarized light by a chiral sample mtoz-biolabs.com. Since this compound contains a chiral center at the C2 position, CD spectroscopy can be employed to determine its absolute configuration (R or S).

The process involves recording the CD spectrum of the sample and comparing it to the spectra of compounds with known configurations or to theoretically calculated spectra mtoz-biolabs.comnih.gov. A positive or negative Cotton effect in the CD spectrum can be correlated to a specific spatial arrangement of the atoms around the chiral center. For a definitive assignment, the experimental CD spectrum is often compared with the results of quantum chemical calculations nih.gov.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid state nih.govnih.gov. This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal libretexts.org. To perform X-ray crystallography on this compound, a single crystal of high quality is required nih.gov.

The diffraction pattern obtained from the crystal can be used to generate a three-dimensional electron density map, from which the positions of the individual atoms can be determined. This allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of the chiral center nih.gov. The resulting crystal structure provides a detailed and accurate model of the molecule in the solid state.

Computational Chemistry Approaches to Structural Elucidation

Computational chemistry provides powerful tools for the detailed examination of molecular structures and properties, offering insights that can be difficult to obtain through experimental methods alone. For this compound, computational approaches are invaluable for understanding its three-dimensional geometry, electronic landscape, and conformational flexibility.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is particularly useful for predicting the molecular geometry and electronic properties of organic compounds like this compound.

Geometry Optimization: The first step in a typical DFT study is the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, a common approach would be to use a functional, such as B3LYP, with a basis set like 6-311++G(d,p). The optimized geometry provides key structural parameters, including bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters for this compound Calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C≡C | 1.21 Å |

| C-O | 1.43 Å | |

| C-N | 1.47 Å | |

| O-H | 0.96 Å | |

| Bond Angle | C-C-O | 109.5° |

| C-C-N | 110.2° |

Note: The data in this table is illustrative and represents typical values that might be obtained from a DFT calculation.

Electronic Structure: Once the geometry is optimized, DFT can be used to calculate various electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative electrostatic potential. For this compound, the MEP would likely show a negative potential around the oxygen and nitrogen atoms, indicating their nucleophilic character, and a positive potential around the hydroxyl and amine hydrogens.

Furthermore, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and stability.

Conformational Analysis of this compound

The flexible decyl chain of this compound allows for multiple low-energy conformations. A thorough conformational analysis is crucial for understanding its behavior in different environments. This analysis can be performed by systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformer using computational methods.

The primary focus of a conformational analysis of this compound would be the rotation around the C2-C3 and C4-C5 bonds, as well as the bonds within the hexyl group attached to the alkyne. The relative energies of the different conformers can be plotted on a potential energy surface to identify the most stable (lowest energy) conformations.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| A | 60° (gauche) | 0.5 |

| B | 180° (anti) | 0.0 |

Note: The data in this table is for illustrative purposes. The 'anti' conformation is often the most stable due to reduced steric hindrance.

Mechanistic Investigations of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is fundamental for controlling reaction outcomes and designing new synthetic routes. A combination of computational and experimental techniques can provide a detailed picture of the reaction pathways.

Reaction Pathway Mapping and Transition State Analysis

Computational methods, particularly DFT, can be used to map the entire energy profile of a chemical reaction. youtube.com This involves identifying the structures of the reactants, products, and any intermediates, as well as the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. nih.gov

For a hypothetical reaction, such as the acid-catalyzed cyclization of this compound, computational analysis would involve locating the transition state structure for the intramolecular attack of the amino group on the alkyne. The activation energy for the reaction can then be calculated as the energy difference between the reactants and the transition state.

Isotope Labeling Studies for Mechanism Determination

Isotope labeling is a powerful experimental technique used to trace the path of atoms through a chemical reaction. wikipedia.orgcreative-proteomics.com By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), the position of that atom in the products can be determined, providing insight into the reaction mechanism. wikipedia.orgnih.gov

For instance, to study the mechanism of a rearrangement reaction of this compound, one could synthesize a version of the molecule where the oxygen atom is labeled with ¹⁸O. By analyzing the products using mass spectrometry or NMR spectroscopy, the final location of the ¹⁸O atom can be determined, confirming or refuting a proposed mechanism.

Kinetic Studies of Aminoynol Transformations

Kinetic studies involve measuring the rate of a chemical reaction and how it is affected by factors such as concentration, temperature, and catalysts. This information is crucial for understanding the reaction mechanism and optimizing reaction conditions.

For the transformations of this compound, a series of experiments could be designed to determine the rate law of a particular reaction. For example, by varying the initial concentrations of this compound and other reactants while monitoring the formation of the product over time, the order of the reaction with respect to each reactant can be determined.

Table 3: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reagent X] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.2 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.4 x 10⁻⁴ |

Note: This data is hypothetical and illustrates a reaction that is first order in this compound and second order in Reagent X.

By analyzing this type of data, a rate law for the reaction can be established, which provides quantitative information about the reaction mechanism.

Conceptual Frameworks for Structure Activity Relationship Sar Studies of 1 Aminodec 3 Yn 2 Ol Derivatives

Theoretical Principles Governing Molecular Recognition of Aminoynols

Molecular recognition is the specific, non-covalent interaction between two or more molecules, such as a drug (ligand) and its biological target (receptor). numberanalytics.com This process is fundamental to the biological effect of any active compound, including aminoynol derivatives. The governing principles are rooted in the concepts of molecular complementarity, thermodynamics, and the physicochemical properties of the interacting species. nih.gov

The primary theory is the "lock and key" model proposed by Emil Fischer, which posits that a substrate fits into a receptor's active site with geometric and electronic complementarity. nobelprize.org This concept has evolved to include the "induced fit" model, where the binding of a ligand can cause conformational changes in the receptor. Molecular recognition is mediated by a combination of non-covalent forces:

Hydrogen Bonds: These are crucial interactions involving hydrogen atoms bonded to electronegative atoms like oxygen and nitrogen. In aminoynols, both the amino (-NH2) and hydroxyl (-OH) groups are excellent hydrogen bond donors and acceptors.

Van der Waals Forces: These are weak, short-range attractions that occur between all atoms and are significant in ensuring a snug fit within a binding pocket.

Electrostatic Interactions: These occur between charged or polar groups on the ligand and receptor. The amino group, which can be protonated at physiological pH, is a key site for such interactions.

Hydrophobic Interactions: The nonpolar alkyl chain of 1-aminodec-3-yn-2-ol will preferentially interact with hydrophobic pockets in a receptor, displacing water molecules and contributing favorably to the binding energy.

Influence of Stereochemistry on Molecular Interactions and Biological Engagement

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the biological activity of chiral compounds like this compound. solubilityofthings.com Since biological targets such as enzymes and receptors are themselves chiral, they often interact differently with different stereoisomers (enantiomers or diastereomers) of a drug molecule. nih.gov This specificity can have a profound impact on a drug's efficacy and pharmacokinetics. nih.gov

The spatial structure of a molecule is crucial in determining its chemical properties and interactions. solubilityofthings.com For derivatives of this compound, the chiral center at the carbon bearing the hydroxyl group (C-2) means that it can exist as two enantiomers (R and S). The absolute configuration of this center dictates the precise 3D orientation of the hydroxyl, amino, and alkynyl groups.

This orientation is critical for several reasons:

Receptor Binding: One enantiomer may fit into a receptor's binding site much more effectively than its mirror image, leading to a significant difference in potency. researchgate.net This is often explained by the "three-point attachment" model, where a specific spatial arrangement of at least three interacting groups is necessary for optimal binding. researchgate.net

Biological Activity: Differences in binding affinity translate directly to differences in biological response. Studies on other chiral molecules, such as aminosterols, have shown that the stereochemistry of a hydroxyl group (axial vs. equatorial) can significantly alter antimicrobial and lytic activity. nih.gov For nature-inspired compounds, it is common for only one specific isomer to display significant biological activity. nih.gov

Metabolism and Distribution: The enzymes responsible for drug metabolism are also chiral and may process one stereoisomer more rapidly than the other. Likewise, transport proteins involved in drug distribution can exhibit stereospecificity, affecting how the drug is taken up by cells. nih.gov

Therefore, controlling the stereochemistry during the synthesis of this compound derivatives is essential for producing compounds with desired and reproducible biological effects. numberanalytics.com

Role of Functional Groups in Modulating Predicted Biological Target Interactions

The biological activity of this compound is a composite of the contributions from its distinct functional moieties. Modifying these groups is a cornerstone of SAR-driven drug design.

The amino group (-NH2) is a fundamental component of many biologically active molecules. unacademy.comnih.gov In the context of this compound derivatives, its primary roles include:

Hydrogen Bonding: As a hydrogen bond donor, the amino group can form critical interactions with electronegative atoms in a receptor's binding site. mdpi.com

Ionic Interactions: At physiological pH, the amino group is typically protonated (-NH3+), allowing it to form strong salt bridges or ionic bonds with negatively charged residues (e.g., aspartate, glutamate) on a target protein.

Solubility: The introduction of amino groups can improve the water solubility of natural products, which can enhance bioavailability. frontiersin.org

Point of Modification: The amino group serves as a convenient chemical handle for creating a diverse library of derivatives (e.g., through acylation or alkylation), allowing for the fine-tuning of activity. nih.govfrontiersin.org The synthesis of various amino acid derivatives, for instance, has been shown to enhance the antiproliferative activities of parent compounds. frontiersin.org

The hydroxyl group (-OH) is one of the most important functional groups in medicinal chemistry due to its ability to significantly influence a molecule's properties. hyphadiscovery.com Its significance in this compound derivatives includes:

Receptor Affinity and Selectivity: The hydroxyl group is a potent hydrogen bond donor and acceptor, and its presence can dramatically increase binding affinity to a target. nih.gov The precise positioning of this group is often critical for potent activity. nih.gov

Conformational Constraint: The hydroxyl group can influence the molecule's preferred conformation through intramolecular hydrogen bonding or stereoelectronic effects, such as the gauche effect. hyphadiscovery.com This conformational restriction can pre-organize the molecule for a more favorable interaction with its receptor.

Metabolic Site: Hydroxyl groups are common sites for metabolic transformations (e.g., glucuronidation), which can affect the compound's pharmacokinetic profile.

Studies on various compounds have repeatedly demonstrated that the presence and stereochemical orientation of a hydroxyl group are critical determinants of biological activity. nih.govmdpi.com

The alkyne, or acetylenic group (C≡C), is a relatively linear and rigid functional group that imparts unique properties to a molecule. repec.org Its contributions to the SAR of this compound derivatives can be multifaceted:

Structural Rigidity: The linear geometry of the alkyne constrains the conformation of the molecule, which can be advantageous for binding by reducing the entropic penalty upon complexation with a receptor.

Molecular Probe: Alkynes are valuable tools in chemical biology, often used in "click chemistry" reactions to attach fluorescent tags or other reporter groups, facilitating the study of biological processes. repec.org

Reactive Handle: The triple bond can participate in various chemical transformations, including gold-catalyzed cyclization reactions to form complex heterocyclic structures, expanding the accessible chemical space for derivatives. researchgate.net

Binding Interactions: The π-electron system of the alkyne can engage in non-covalent interactions with aromatic residues or metal ions within a protein's active site.

The decyl chain of this compound is a significant lipophilic domain that strongly influences its physicochemical properties and biological interactions. Altering the length and branching of this alkyl chain is a common strategy in SAR studies.

Hydrophobicity and Membrane Interaction: The length of the alkyl chain directly correlates with the molecule's lipophilicity. This property governs how the molecule interacts with cell membranes and can influence its mechanism of action, particularly for antimicrobial agents.

Binding Affinity: For many amphiphilic compounds, there is an optimal alkyl chain length for maximal biological activity. Chains that are too short may not engage effectively with hydrophobic binding pockets, while chains that are too long can introduce steric hindrance or excessive lipophilicity, leading to poor solubility or non-specific binding.

Biological Activity Trends: Research on N-alkylmorpholine and N-alkyl chitosan (B1678972) derivatives shows a clear relationship between chain length and antibacterial efficacy. chemrxiv.orgnih.gov For instance, the highest bactericidal effects are often observed for chains between 12 and 16 carbons, while compounds with short chains (<5 carbons) are frequently inactive. chemrxiv.org This establishes a distinct SAR profile that can be explored for aminoynol derivatives.

The table below summarizes research findings on the impact of alkyl chain length on the biological activity of various amphiphilic compounds, providing a predictive model for studies on this compound derivatives.

| Compound Class | Alkyl Chain Length | Observed Effect on Biological Activity | Source(s) |

| N-Alkylmorpholine Derivatives | < 5 carbons | Inactive against MRSA | chemrxiv.org |

| N-Alkylmorpholine Derivatives | 12-16 carbons | Highest bactericidal effects | chemrxiv.org |

| Imidazolium Ionic Liquids | < 10 carbons | Significant reduction in antimicrobial ability | mdpi.com |

| Imidazolium Ionic Liquids | 12-14 carbons | Highest antimicrobial activity | mdpi.com |

| Imidazolium Ionic Liquids | > 16 carbons | Significant reduction in antimicrobial ability | mdpi.com |

| N-alkyl-β-D-glycosylamine Derivatives | 6-18 carbons | Antifungal activity against Aspergillus niger varies with chain length | nih.gov |

| Quaternary N-alkyl chitosan Derivatives | Variable | Antibacterial activity correlated to alkyl chain length, but strain-dependent | nih.gov |

| Quaternary Ammonium Hydroxides | Increasing length | Increased suppression of hydrogen evolution reaction | xmu.edu.cn |

This interactive table demonstrates a recurring "cut-off effect" where activity peaks at an intermediate chain length, a key consideration for optimizing the structure of this compound derivatives.

Rational Design of this compound Analogs for Modulated Biological Activity

The rational design of analogs of this compound involves strategic chemical modifications to its core structure. The goal is to optimize the compound's interaction with its biological target, thereby improving its efficacy and selectivity. This process relies heavily on understanding the effects of different functional groups and conformational constraints on the molecule's behavior.

The biological activity of a compound can be significantly altered by the addition or modification of substituents. rsc.orgnih.gov In the context of this compound, this could involve modifications at the amino group, the hydroxyl group, or along the decyl chain. Studies on similar structures, such as 3-aminopyridin-2(1H)-ones, have demonstrated that the nature of substituents plays a crucial role in their biological potential. nih.gov For instance, the introduction of different groups (alkyl, phenyl, acetyl) onto a core structure can drastically change its inhibitory activity against enzymes like α-glucosidase. nih.govnih.gov

Research on thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones showed that analogs with alkyl and phenyl substituents exhibited significant antidiabetic activity, whereas those with acetyl or benzoyl groups were less active. nih.gov Specifically, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea was identified as a particularly active compound. nih.gov This highlights a general principle: even small changes to substituents can lead to large differences in biological effect, a key consideration in the rational design of this compound analogs.

Table 1: Example of Substituent Effects on α-Glucosidase Inhibition for Thiourea Derivatives This table illustrates the principle of substituent effects using data from analogous compounds.

Data sourced from research on thiourea derivatives based on 3-aminopyridin-2(1H)-ones. nih.gov